1,3-thiazolidine-4-carboxylic acid;hydrochloride
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Overview
Description
1,3-Thiazolidine-4-carboxylic acid;hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazolidine-4-carboxylic acid can be synthesized through the reaction of L-cysteine with carbonyl compounds such as formaldehyde. The reaction typically involves mixing L-cysteine with formaldehyde in an aqueous medium, followed by purification steps to obtain the desired product . Another method involves the use of aldehydes and ketones to react with L-cysteine under reflux conditions, followed by protection and purification steps .
Industrial Production Methods
Industrial production of 1,3-thiazolidine-4-carboxylic acid often employs green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are used to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of 1,3-thiazolidine-4-carboxylic acid .
Scientific Research Applications
1,3-Thiazolidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulate signaling pathways, and interact with cellular components to exert its biological effects . The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties and allows it to interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazinane-4-carboxylic acid: A similar compound with a six-membered ring structure containing sulfur and nitrogen atoms.
Thiazolidin-4-one: Another related compound with a similar ring structure but different functional groups.
Uniqueness
1,3-Thiazolidine-4-carboxylic acid is unique due to its five-membered ring structure, which provides distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and pharmacological activity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
100868-60-8 |
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Molecular Formula |
C4H8ClNO2S |
Molecular Weight |
169.63 g/mol |
IUPAC Name |
1,3-thiazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2S.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H |
InChI Key |
SIXAPKPVUCHKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCS1)C(=O)O.Cl |
Origin of Product |
United States |
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